5-{[(2-methylpropyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a heterocyclic compound that contains a pyrimidine ring with a thioxo group and an isobutylamino methylene substituent
Preparation Methods
The synthesis of 5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of a pyrimidine derivative with an isobutylamine and a thiocarbonyl compound under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The isobutylamino group can be substituted with other amines or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines.
Scientific Research Applications
5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biology: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industry: The compound is explored for its potential use in the synthesis of other valuable chemical intermediates and products.
Mechanism of Action
The mechanism of action of 5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE include other pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For example:
5-[(METHYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: Similar structure but with a methylamino group instead of an isobutylamino group.
5-[(PHENYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: Similar structure but with a phenylamino group instead of an isobutylamino group.
The uniqueness of 5-[(ISOBUTYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3O2S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
6-hydroxy-5-(2-methylpropyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O2S/c1-5(2)3-10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
InChI Key |
ZTJBDJZMKARMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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